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Compound of Interest

Compound Name:
5-Bromo-2-

Methoxyphenylacetonitrile

Cat. No.: B1273152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and physicochemical properties of 5-Bromo-2-methoxyphenylacetonitrile. The information is

curated for professionals in research and development, particularly those in the fields of

medicinal chemistry and drug discovery.

Molecular Structure and Identification
5-Bromo-2-methoxyphenylacetonitrile is a substituted aromatic compound featuring a

benzene ring functionalized with a bromo, a methoxy, and a cyanomethyl group.

Table 1: Compound Identification
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Identifier Value

IUPAC Name (5-Bromo-2-methoxyphenyl)acetonitrile

CAS Number 7062-40-0[1]

Molecular Formula C₉H₈BrNO[1]

Molecular Weight 226.07 g/mol

SMILES COC1=CC=C(Br)C=C1CC#N[1]

InChIKey VHFHMEZAFVNROO-UHFFFAOYAY[1]

Physicochemical Properties
The physical and chemical properties of 5-Bromo-2-methoxyphenylacetonitrile are

summarized below. These properties are crucial for its handling, storage, and application in

synthetic chemistry.

Table 2: Physicochemical Data

Property Value Reference

Appearance White to off-white solid

Melting Point 61-63 °C [1][2]

Boiling Point 182.5-183 °C (Predicted)

Density 1.450±0.06 g/cm³ (Predicted)

Solubility
Soluble in organic solvents

such as DMSO and methanol.

Storage
Sealed in a dry, room

temperature environment.

Synthesis and Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemsynthesis.com/base/chemical-structure-2138.html
https://www.chemsynthesis.com/base/chemical-structure-2138.html
https://www.chemsynthesis.com/base/chemical-structure-2138.html
https://www.chemsynthesis.com/base/chemical-structure-2138.html
https://www.benchchem.com/product/b1273152?utm_src=pdf-body
https://www.chemsynthesis.com/base/chemical-structure-2138.html
https://matrix.staging.1int.co.uk/product/buy-5-bromo-2-methoxyphenylacetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a specific detailed protocol for the synthesis of 5-Bromo-2-methoxyphenylacetonitrile
is not readily available in published literature, a plausible and commonly employed synthetic

route involves the nucleophilic substitution of a suitable benzyl halide with a cyanide salt. A

representative workflow is outlined below.

Proposed Synthetic Pathway
A logical synthetic approach starts from the commercially available 5-Bromo-2-

methoxybenzaldehyde. This can be reduced to the corresponding benzyl alcohol, which is then

converted to a benzyl halide (e.g., bromide). Subsequent cyanation yields the target molecule.

Proposed Synthesis of 5-Bromo-2-methoxyphenylacetonitrile

5-Bromo-2-methoxybenzaldehyde

5-Bromo-2-methoxybenzyl alcohol

Reduction
(e.g., NaBH4, MeOH)

5-Bromo-2-methoxybenzyl bromide

Bromination
(e.g., PBr3 or HBr)

5-Bromo-2-methoxyphenylacetonitrile

Cyanation
(e.g., NaCN or KCN, DMSO)

Click to download full resolution via product page
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Caption: Proposed synthetic route for 5-Bromo-2-methoxyphenylacetonitrile.

General Experimental Protocol for Cyanation of Benzyl
Bromide
This protocol is a generalized procedure based on standard organic synthesis methodologies

for the cyanation of benzyl halides.

Reaction Setup: A solution of 5-bromo-2-methoxybenzyl bromide (1.0 eq) in a polar aprotic

solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is prepared in a

round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert

atmosphere (e.g., nitrogen or argon).

Addition of Cyanide: Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) is

added portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic and should

be handled with appropriate safety precautions.

Reaction Conditions: The reaction mixture is heated to a temperature between 50-80 °C and

stirred for several hours. The progress of the reaction is monitored by thin-layer

chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured

into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure. The crude product is

then purified by column chromatography on silica gel to afford 5-Bromo-2-
methoxyphenylacetonitrile.

Spectroscopic Characterization
The structural elucidation of 5-Bromo-2-methoxyphenylacetonitrile is typically achieved

through a combination of spectroscopic techniques. The expected spectral data are

summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4-7.5 d 1H
Ar-H (meta to OMe,

ortho to Br)

~7.2-7.3 dd 1H
Ar-H (para to OMe,

meta to Br)

~6.8-6.9 d 1H Ar-H (ortho to OMe)

~3.8 s 3H -OCH₃

~3.7 s 2H -CH₂CN

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~155-157 C-OMe

~132-134 C-H (aromatic)

~130-132 C-H (aromatic)

~125-127 C-CH₂CN

~117-119 -CN

~115-117 C-Br

~112-114 C-H (aromatic)

~55-57 -OCH₃

~20-22 -CH₂CN

Infrared (IR) Spectroscopy
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The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

~3050-3100 C-H stretch (aromatic)

~2850-3000 C-H stretch (aliphatic)

~2240-2260 C≡N stretch (nitrile)

~1580-1600, ~1450-1500 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

~550-650 C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Table 6: Predicted Mass Spectrometry Data

m/z Interpretation

225/227

Molecular ion peak [M]⁺, showing the

characteristic isotopic pattern for a bromine-

containing compound (¹⁹Br and ⁸¹Br)

146 [M - Br]⁺

186 [M - CH₂CN]⁺

116 [M - Br - CH₂CN]⁺

Applications in Drug Development and Research
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While there is limited specific information on the biological activity of 5-Bromo-2-
methoxyphenylacetonitrile itself, the phenylacetonitrile scaffold and its derivatives are of

interest in medicinal chemistry. Substituted phenylacetonitriles have been investigated for a

range of potential therapeutic applications.

The presence of the bromo and methoxy groups can influence the molecule's lipophilicity,

electronic properties, and metabolic stability, which are key determinants of pharmacokinetic

and pharmacodynamic profiles. This compound could serve as a valuable intermediate for the

synthesis of more complex molecules with potential biological activities.

A general workflow for the preliminary biological evaluation of such a compound is depicted

below.

General Workflow for Preliminary Biological Evaluation

5-Bromo-2-methoxyphenylacetonitrile

In vitro Screening
(e.g., enzyme assays, receptor binding assays)

Cell-based Assays
(e.g., cytotoxicity, signaling pathway modulation)

Hit Identification

Lead Optimization
(Structure-Activity Relationship Studies)
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Click to download full resolution via product page

Caption: A generalized workflow for assessing the biological potential of a novel chemical

entity.

Conclusion
5-Bromo-2-methoxyphenylacetonitrile is a well-defined chemical entity with potential as a

building block in synthetic and medicinal chemistry. This guide provides a summary of its key

structural and physicochemical properties, along with a plausible synthetic route and expected

analytical data. Further research is warranted to explore its potential biological activities and

applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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